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Introduction
Propidium iodide (PI), often referred to as propidium bromide, is a fluorescent intercalating

agent widely utilized in cellular imaging to assess cell viability and identify dead cells.[1][2][3]

As a member of the ethidium bromide chemical class, PI is a valuable tool in various

applications, including fluorescence microscopy, flow cytometry, and in situ hybridization.[4][5]

Its utility lies in its inability to cross the intact plasma membrane of live cells.[3][6]

Consequently, it selectively enters cells with compromised membranes, a hallmark of late

apoptosis and necrosis, and intercalates with double-stranded DNA, emitting a strong red

fluorescence upon excitation.[5][7][8] This selective staining allows for the clear distinction

between viable, apoptotic, and necrotic cell populations, making it an indispensable reagent in

cytotoxicity assays, cell cycle analysis, and the evaluation of drug efficacy.[6][9]

The fluorescence of PI is significantly enhanced (20- to 30-fold) upon binding to nucleic acids.

[1][4][10][11][12] It's important to note that PI can also bind to RNA, which may necessitate

treatment with RNase to ensure specific DNA staining, particularly in fixed cells.[1][10][11]

Principle of Propidium Iodide Staining
The core principle of PI staining for cell viability assessment hinges on the integrity of the cell

membrane.
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Viable Cells: Healthy, live cells possess an intact and selectively permeable plasma

membrane that actively excludes PI. Therefore, viable cells exhibit little to no red

fluorescence.[6]

Apoptotic and Necrotic Cells: In the later stages of apoptosis and throughout necrosis, the

cell membrane loses its integrity, becoming permeable to PI.[2][6] Once inside the cell, PI

intercalates into the DNA, resulting in a significant increase in its fluorescence intensity.[1]

[10] These cells will appear brightly fluorescent red under a fluorescence microscope.

This differential staining allows for the straightforward quantification of dead cells within a

population.

Data Presentation
Spectral Properties of Propidium Iodide

Property Value (Aqueous Solution) Value (Bound to dsDNA)

Excitation Maximum 493 nm[1][3] 535 nm[1][3][11][12]

Emission Maximum 636 nm[1][3] 617 nm[1][3][11][12]

Recommended Staining Parameters
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Parameter
Recommended
Range/Value

Notes

Stock Solution Concentration
1 mg/mL (1.5 mM) in dH₂O or

DMSO[4][13]

Store at 4°C or -20°C,

protected from light. Stable for

at least 6 months.[4][13]

Working Concentration 0.5 - 5 µM[4]

Optimal concentration should

be determined empirically for

each cell type and

experimental condition.

Incubation Time 5 - 60 minutes[4][7]
Typically at room temperature

or 37°C.[10][13]

RNase A Treatment (for fixed

cells)
10 - 100 µg/mL[10][13]

Incubate for 20-30 minutes at

37°C to remove RNA and

ensure DNA-specific staining.

[10][13]

Experimental Protocols
Protocol 1: Live/Dead Cell Staining for Fluorescence
Microscopy
This protocol is designed for the direct visualization and quantification of dead cells in a live cell

culture.

Materials:

Propidium Iodide (PI) stock solution (1 mg/mL)

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

Live cells in culture

Fluorescence microscope with appropriate filters (e.g., for Texas Red)

Procedure:
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Prepare PI Working Solution: Dilute the PI stock solution to a final concentration of 1 µg/mL

in PBS or cell culture medium.

Cell Preparation:

For adherent cells, grow cells on coverslips or in imaging-compatible plates.

For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes)

and resuspend in fresh medium or PBS.

Staining:

For adherent cells, remove the culture medium and wash the cells once with PBS. Add the

PI working solution to cover the cells.

For suspension cells, add the PI working solution directly to the cell suspension.

Incubation: Incubate the cells for 5-15 minutes at room temperature, protected from light.[7]

Imaging:

For adherent cells, image the cells directly in the PI working solution or after washing with

PBS.

For suspension cells, place a drop of the cell suspension onto a microscope slide, cover

with a coverslip, and image immediately.

Analysis: Acquire images using a fluorescence microscope. Live cells will show no or very

faint red fluorescence, while dead cells will exhibit bright red nuclear staining.

Protocol 2: Counterstaining of Fixed Cells for
Fluorescence Microscopy
This protocol is suitable for identifying the nuclei of all cells in a fixed sample and can be

combined with other immunofluorescence staining.

Materials:
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Propidium Iodide (PI) stock solution (1 mg/mL)

2X Saline-Sodium Citrate (SSC) buffer (0.3 M NaCl, 0.03 M sodium citrate, pH 7.0)[10]

RNase A solution (100 µg/mL in 2X SSC) (optional, but recommended for paraformaldehyde-

fixed cells)[10]

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Antifade mounting medium

Procedure:

Cell Fixation and Permeabilization:

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

Wash cells three times with PBS.

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

Wash cells three times with PBS.

(Optional) RNase Treatment:

Incubate the sample with RNase A solution (100 µg/mL in 2X SSC) for 20 minutes at 37°C.

[10]

Rinse the sample three times with 2X SSC.[10]

PI Staining:

Prepare a PI working solution of 1.5 µM by diluting the stock solution 1:1000 in PBS.[11]

Incubate the specimen with the PI working solution for 30 minutes at room temperature in

the dark.[11]
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Washing: Rinse the sample several times with PBS to remove unbound dye.[11]

Mounting: Drain excess buffer and mount the coverslip using an antifade mounting medium.

Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate

filters.

Visualizations
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Caption: Live/Dead Cell Staining Workflow with Propidium Iodide.
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Caption: Propidium Iodide Staining Principle in Viable vs. Dead Cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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